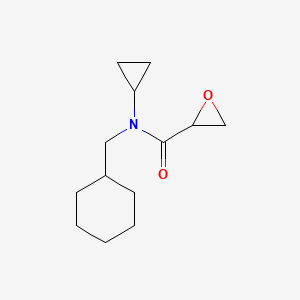

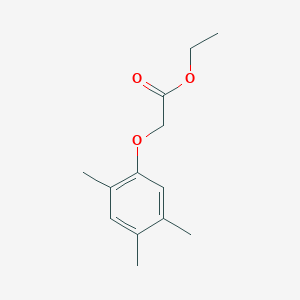

2-(3,4-Dibromophenyl)-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

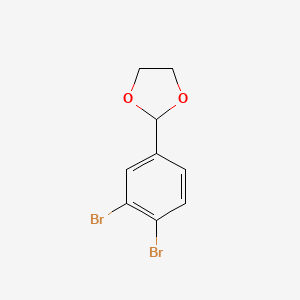

Dibromophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with two bromine atoms . They are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of dibromophenyl compounds often involves the bromination of phenyl compounds . For example, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium can yield 2-(4-bromophenyl)-2-methylpropanoic acid .Molecular Structure Analysis

The molecular structure of dibromophenyl compounds typically includes a phenyl ring with two bromine atoms attached . The exact structure would depend on the positions of the bromine atoms and any additional substituents .Chemical Reactions Analysis

Dibromophenyl compounds can undergo various chemical reactions, including coupling reactions with Grignard reagents . For example, the addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of dibromophenyl compounds can vary widely depending on their specific structure . For example, 3,4-Dibromophenol has a molecular weight of 251.903 Da .Scientific Research Applications

1. Applications in Polymer Chemistry

Copolymer Synthesis : 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) is used as a controlling comonomer in the polymerization process. It has been successfully applied in the synthesis of well-defined and degradable PEG-based copolymers with oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA). This method allows control over the level of ester group incorporation, facilitating tunable degradation of the polymer (Delplace et al., 2015).

Enhanced Polymer Properties : The introduction of 1,3-dioxolane into liquid crystals, specifically tolane-liquid crystals, has been observed to significantly increase their positive dielectric anisotropy and birefringence. This enhancement has potential applications in liquid crystal displays and other optical technologies (Chen et al., 2015).

Photopolymerization : The compound is used in the photopolymerization of exo-methylene-1,3-dioxolane with other components like bisphenol-A-diglycidylether and methyl methacrylate. This process is important in the creation of polymers with specific structures and properties (Sherif et al., 2001).

2. Applications in Organic Synthesis and Chemistry

Chemical Synthesis : The synthesis of various chemicals, such as 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, utilizes derivatives of 1,3-dioxolane. These compounds are essential intermediates in the production of various chemicals and pharmaceuticals (Mekonnen et al., 2009).

Solvent and Fuel Additives : A study on 2,3-butanediol highlighted its conversion to a mixture of dioxolanes, which can be used as high octane gasoline, diesel oxygenate, and industrial solvent. This application demonstrates the versatility of dioxolane derivatives in renewable energy and industrial sectors (Harvey et al., 2016).

Synthesis of Disubstituted 3,4-Dihydroquinazolines : The interaction of 1,3-dioxolane with various aromatic amines has been studied for the synthesis of disubstituted 3,4-dihydroquinazolines and related compounds. These compounds have potential applications in pharmaceuticals and materials science (Yunnikova et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dibromophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRQKDFYBBQIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dibromophenyl)-1,3-dioxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2471492.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)

![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)

![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)